molecular formula C10H11N3O3S B12624744 {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 918967-60-9

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B12624744
CAS No.: 918967-60-9
M. Wt: 253.28 g/mol
InChI Key: YZSOWZBXYYAVEC-UHFFFAOYSA-N
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Description

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that features a triazole ring substituted with a methanesulfonylphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the reaction of 4-(methanesulfonyl)phenyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to modulation of their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methanesulfonyl)phenyl]piperazine
  • 1-[4-(Methanesulfonyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-[4-(Methanesulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to its combination of a triazole ring and a methanesulfonylphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

918967-60-9

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

[1-(4-methylsulfonylphenyl)triazol-4-yl]methanol

InChI

InChI=1S/C10H11N3O3S/c1-17(15,16)10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3

InChI Key

YZSOWZBXYYAVEC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=C(N=N2)CO

Origin of Product

United States

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